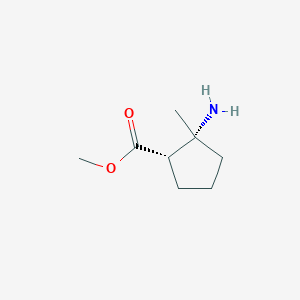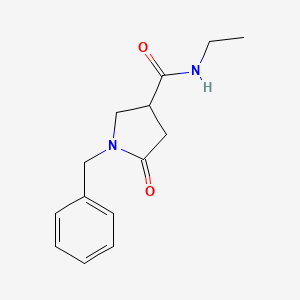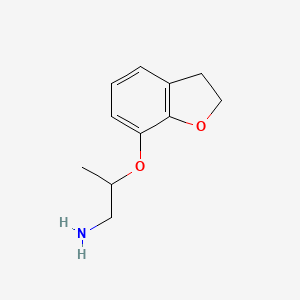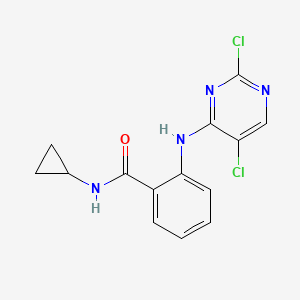
4-(3-Tosylpropanoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a benzoic acid moiety. It is often used in scientific research due to its ability to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-hydroxybenzoic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the sulfonyl group to a sulfide.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides .
Scientific Research Applications
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is widely used in scientific research due to its ability to interact with specific molecular targets. Some applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It interacts with β-catenin, a key protein in the Wnt signaling pathway, leading to its ubiquitination and proteasomal degradation. This action inhibits the proliferation of cancer cells that depend on Wnt signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)sulfonyl]benzoic acid
- 4-[(4-Methylphenyl)sulfonyl]aniline
- 4-[(4-Methylphenyl)sulfonyl]phenol
Uniqueness
4-[3-[(4-Methylphenyl)sulfonyl]-1-oxopropyl]benzoic acid is unique due to its specific interaction with β-catenin and its ability to inhibit Wnt signaling-dependent cancer cell proliferation. This makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C17H16O5S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[3-(4-methylphenyl)sulfonylpropanoyl]benzoic acid |
InChI |
InChI=1S/C17H16O5S/c1-12-2-8-15(9-3-12)23(21,22)11-10-16(18)13-4-6-14(7-5-13)17(19)20/h2-9H,10-11H2,1H3,(H,19,20) |
InChI Key |
TZCUWKNWENETGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)




![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)

![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)

![Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B13972084.png)

![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
